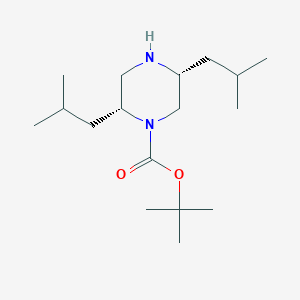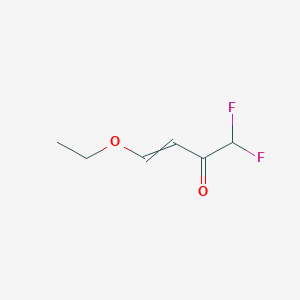
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group attached to the thiazole ring and a dimethylpropanamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylthiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
化学反应分析
Types of Reactions
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.
Substitution: The acetyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of N-(4-carboxyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide.
Reduction: Formation of N-(4-dihydrothiazol-2-yl)-2,2-dimethylpropanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and targets can vary depending on the specific application and the organism being studied.
相似化合物的比较
Similar Compounds
- N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide
- N-(4-acetyl-1,3-thiazol-2-yl)-4-(1,3-dithiolan-2-yl)benzamide
- N-(4-acetyl-1,3-thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H14N2O2S/c1-6(13)7-5-15-9(11-7)12-8(14)10(2,3)4/h5H,1-4H3,(H,11,12,14) |
InChI 键 |
PZLGOLWDQRYDFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



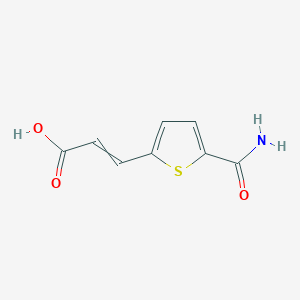
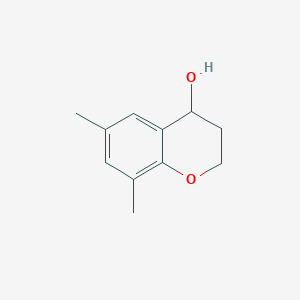



![(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722076.png)
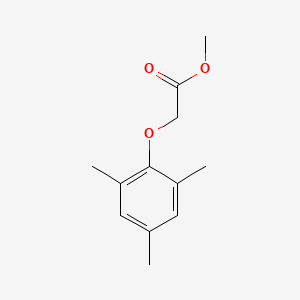
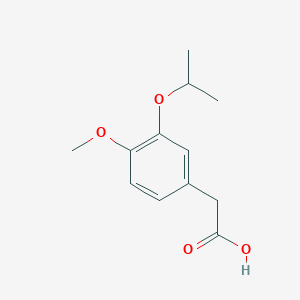
![3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B11722099.png)


